Cas no 2172238-70-7 (2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid)

2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid
- 2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
- 2172238-70-7
- EN300-1482259
-
- Inchi: 1S/C28H28N2O5/c31-26(30-20-9-7-8-19(16-20)17-27(32)33)14-5-6-15-29-28(34)35-18-25-23-12-3-1-10-21(23)22-11-2-4-13-24(22)25/h1-4,7-13,16,25H,5-6,14-15,17-18H2,(H,29,34)(H,30,31)(H,32,33)
- InChI Key: MZFPGZYLWWPMFI-UHFFFAOYSA-N
- SMILES: O(C(NCCCCC(NC1C=CC=C(CC(=O)O)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 472.19982200g/mol
- Monoisotopic Mass: 472.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 105Ų
2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482259-2.5g |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1482259-100mg |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1482259-500mg |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1482259-5000mg |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1482259-10000mg |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1482259-0.05g |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1482259-10.0g |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1482259-250mg |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1482259-2500mg |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1482259-0.1g |
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2172238-70-7 | 0.1g |
$2963.0 | 2023-05-23 |
2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid Related Literature
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Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid
Compound 2172238-70-7: 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic Acid
The compound with CAS number 2172238-70-7, named 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid, is a complex organic molecule with significant potential in the fields of drug discovery and chemical synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and an acetic acid functional group. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the molecule during synthetic processes.
Recent studies have highlighted the importance of such compounds in the development of bioactive molecules. The Fmoc group, in particular, has been extensively researched for its ability to stabilize peptide bonds during synthesis. This stability is critical in the production of complex peptides and proteins, which are essential components of modern pharmaceuticals. The pentanamide moiety further enhances the molecule's versatility, allowing for potential applications in drug delivery systems and targeted therapy.
The acetic acid component of the compound contributes to its solubility properties, making it suitable for various biological assays. In vitro studies have demonstrated that this compound exhibits promising activity against certain enzymes, suggesting its potential as a lead compound in drug development. Researchers have also explored the use of similar compounds in the design of protease inhibitors, which are vital in treating conditions such as cancer and infectious diseases.
Moreover, the structural features of this compound make it an ideal candidate for further modification and optimization. By altering the substituents on the phenyl ring or modifying the pentanamide chain, scientists can potentially enhance the compound's bioavailability and efficacy. Such modifications are currently being investigated in academic and industrial settings, with promising results emerging from preclinical trials.
In terms of synthesis, this compound is typically prepared through a multi-step process involving peptide coupling reactions and protecting group strategies. The use of Fmoc as a protecting group ensures precise control over the reaction sequence, minimizing side reactions and improving yield. Advanced techniques such as microwave-assisted synthesis and automated peptide synthesizers have further streamlined the production process, making large-scale synthesis more feasible.
The application of computational chemistry tools has also provided valuable insights into the molecular properties of this compound.Docking studies have revealed potential binding modes with target proteins, offering a roadmap for rational drug design. Additionally, molecular dynamics simulations have helped predict the stability and flexibility of the molecule under physiological conditions, which are critical factors in determining its pharmacokinetic profile.
In conclusion, the compound with CAS number 2172238-70-7, 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid, represents a significant advancement in organic chemistry and drug discovery. Its unique structure, combined with cutting-edge research findings, positions it as a promising candidate for developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing medical science and improving human health.
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